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Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that utilizes

fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA

sequences within cells and tissues.[1][2][3] This method is instrumental in various research and

diagnostic applications, including gene expression analysis, chromosome mapping, and the

identification of pathogens.[2][4] The direct incorporation of fluorescent nucleotides, such as

Cyanine 5-uridine triphosphate (Cy5-UTP), during the synthesis of RNA probes offers a

streamlined and efficient method for generating highly sensitive and specific probes for FISH

analysis.[5][6]

Cy5 is a synthetic fluorescent dye belonging to the cyanine family, which exhibits bright

fluorescence in the far-red spectrum.[6] Its excitation and emission maxima are approximately

650 nm and 670 nm, respectively.[5][7] This spectral profile is advantageous as it minimizes the

background autofluorescence often encountered in biological specimens, thereby enhancing

the signal-to-noise ratio.[6] Cy5-UTP is an analog of uridine triphosphate that can be efficiently

incorporated into RNA transcripts by RNA polymerases, such as T7 RNA polymerase, during in

vitro transcription.[5][7][8] The resulting Cy5-labeled RNA probes are well-suited for a variety of

applications, including microarray analysis and FISH.[6][9]

This document provides a detailed protocol for the synthesis of Cy5-labeled RNA probes using

Cy5-UTP and their subsequent application in fluorescence in situ hybridization.
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Principle of Cy5-UTP Labeling
The generation of Cy5-labeled RNA probes is typically achieved through in vitro transcription.

[8] This process involves a DNA template containing the target sequence downstream of an

RNA polymerase promoter (e.g., T7, SP6, or T3). The reaction mixture includes the RNA

polymerase, ribonucleotides (ATP, CTP, GTP, and UTP), and a modified nucleotide, Cy5-UTP.

During transcription, the RNA polymerase incorporates Cy5-UTP in place of its natural

counterpart, UTP, resulting in a randomly labeled RNA probe with multiple Cy5 fluorophores

along its length.[8][10] The degree of labeling can be modulated by adjusting the ratio of Cy5-
UTP to unlabeled UTP in the reaction.[10]

Materials and Reagents
Cy5-UTP RNA Labeling

Reagent Company Catalog Number

Linearized DNA Template (with

T7 promoter)
User-provided -

T7 RNA Polymerase Mix Jena Bioscience PP-101L

ATP, CTP, GTP Solution (10

mM each)

Standard molecular biology

supplier
-

UTP Solution (10 mM)
Standard molecular biology

supplier
-

Cy5-UTP Jena Bioscience NU-803-CY5

RNase-free Water
Standard molecular biology

supplier
-

DNase I (RNase-free)
Standard molecular biology

supplier
-

RNA Purification Kit
Zymo Research, NEB, or

equivalent
-
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Reagent Company Catalog Number

Microscope Slides (e.g.,

SuperFrost Plus)
Standard laboratory supplier -

4% Paraformaldehyde (PFA) in

PBS
User-prepared -

Phosphate-Buffered Saline

(PBS)
Standard laboratory supplier -

Ethanol (50%, 70%, 80%,

98%, 100%)
Standard laboratory supplier -

Hybridization Buffer
User-prepared (see recipe

below)
-

Formamide (deionized) Standard laboratory supplier -

20x SSC Standard laboratory supplier -

DAPI (4',6-diamidino-2-

phenylindole)
Standard laboratory supplier -

Antifade Mounting Medium Standard laboratory supplier -

Experimental Protocols
Part 1: Synthesis of Cy5-Labeled RNA Probes
This protocol is based on the use of a commercially available T7 RNA polymerase kit and can

be adapted for other polymerases.

Template Preparation: The DNA template must be linear and contain a T7 RNA polymerase

promoter sequence upstream of the target sequence.[8] The template can be a linearized

plasmid or a PCR product. It is crucial that the template is of high purity.[11]

In Vitro Transcription Reaction Setup: Thaw all components on ice. It is recommended to

perform all steps in sterile, RNase-free tubes and use sterile pipette tips to prevent RNA

degradation.[10]
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Component
Volume (for a 20 µL
reaction)

Final Concentration

RNase-free Water Up to 20 µL -

10x Transcription Buffer 2 µL 1x

100 mM DTT 2 µL 10 mM

ATP, CTP, GTP Mix (10 mM

each)
1.5 µL 0.75 mM each

UTP (10 mM) 0.75 µL 0.375 mM

Cy5-UTP (1 mM) 1.5 µL 0.075 mM

Linearized DNA Template 1 µg 50 ng/µL

T7 RNA Polymerase Mix 2 µL -

Total Volume 20 µL

Note: The ratio of Cy5-UTP to UTP can be optimized to achieve the desired labeling efficiency.

A higher ratio will result in a more densely labeled probe, but may reduce the overall yield of

the transcription reaction.

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the

reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the

reaction mixture and incubate at 37°C for 15 minutes.

Probe Purification: Purify the Cy5-labeled RNA probe using an RNA purification kit according

to the manufacturer's instructions.[10] This step is essential to remove unincorporated

nucleotides, proteins, and salts.[10] Elute the purified probe in RNase-free water.

Quantification and Quality Control: Measure the absorbance of the labeled RNA at 260 nm

(for RNA) and 650 nm (for Cy5) using a spectrophotometer. The efficiency of labeling can be

estimated by calculating the ratio of incorporated fluorophores to the number of bases.[8][10]
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The quality of the probe can be assessed by running an aliquot on a denaturing agarose gel

and visualizing the Cy5 fluorescence.[7]

Part 2: Fluorescence In Situ Hybridization
This is a general protocol and may require optimization for specific cell or tissue types.

Sample Preparation:

For adherent cells, grow them on sterile coverslips in a petri dish.

For suspension cells, cytocentrifuge them onto slides.

For tissue sections, use cryosections or paraffin-embedded sections on coated slides.[11]

Fixation and Permeabilization:

Wash the samples briefly with PBS.

Fix the samples in 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

[2]

Wash the samples twice with PBS for 5 minutes each.

Dehydrate the samples by incubating in a series of ethanol washes (e.g., 50%, 70%, and

100%) for 3-5 minutes each.[2] Air dry the slides.

Hybridization:

Prepare the hybridization buffer. A typical buffer contains 50% formamide, 2x SSC, and

10% dextran sulfate.

Dilute the Cy5-labeled RNA probe in the hybridization buffer to a final concentration of 1-

10 ng/µL.

Apply the probe solution to the sample on the slide and cover with a coverslip, avoiding air

bubbles.
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Denature the sample and probe by incubating the slide on a heat block at 75-85°C for 5-

10 minutes.

Transfer the slide to a humidified chamber and incubate overnight at a temperature

optimized for your probe and sample (typically 37-42°C).[11]

Washing:

Carefully remove the coverslip.

Perform a series of stringent washes to remove unbound and non-specifically bound

probes. An example wash series is:

2x SSC with 50% formamide at the hybridization temperature for 15 minutes.

1x SSC at room temperature for 10 minutes.

0.5x SSC at room temperature for 10 minutes.

Counterstaining and Mounting:

Wash the slide briefly in PBS.

Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature.

Wash the slide with PBS for 5 minutes.

Mount the coverslip with an antifade mounting medium.

Imaging:

Visualize the slides using a fluorescence microscope equipped with appropriate filter sets

for DAPI (blue) and Cy5 (far-red).

Acquire images using a sensitive camera.

Workflow and Pathway Diagrams
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Part 1: Cy5-RNA Probe Synthesis

Part 2: Fluorescence In Situ Hybridization
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Caption: Experimental workflow for Cy5-UTP labeling and FISH.
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Troubleshooting
Problem Possible Cause Suggestion

Low probe yield Inefficient transcription reaction

Check the integrity and purity

of the DNA template. Optimize

the concentration of template

and polymerase.

Low labeling efficiency

Adjust the ratio of Cy5-UTP to

UTP. Excessive incorporation

of the dye can hinder

polymerase activity.

High background
Incomplete removal of

unbound probe

Increase the stringency of the

post-hybridization washes

(increase temperature or

decrease salt concentration).

Non-specific probe binding

Include blocking agents (e.g.,

sheared salmon sperm DNA,

yeast tRNA) in the

hybridization buffer.

No or weak signal Probe degradation

Use RNase-free reagents and

techniques throughout the

protocol. Check probe integrity

on a gel.

Poor probe penetration
Optimize the permeabilization

step.

Low target RNA abundance

Use a more sensitive detection

method or increase the

amount of probe.

Photobleaching

Use an antifade mounting

medium and minimize

exposure to excitation light.

Conclusion
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The direct labeling of RNA probes with Cy5-UTP provides a robust and reliable method for

generating probes for fluorescence in situ hybridization. The far-red emission of Cy5 minimizes

background autofluorescence, leading to high-contrast images. By following the detailed

protocols outlined in this document, researchers can successfully synthesize Cy5-labeled

probes and apply them to visualize specific RNA targets within a cellular context, thereby

facilitating a wide range of molecular biology investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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